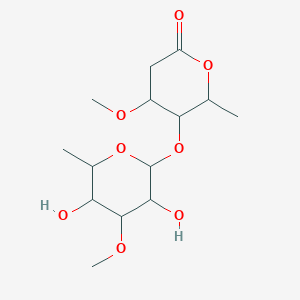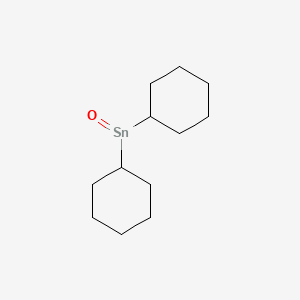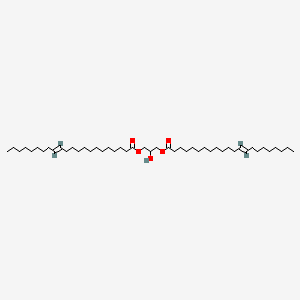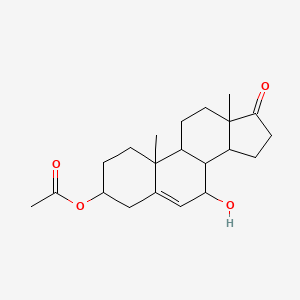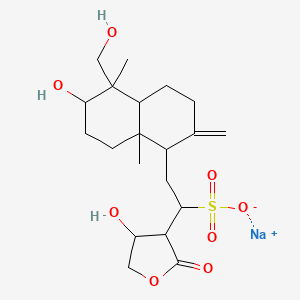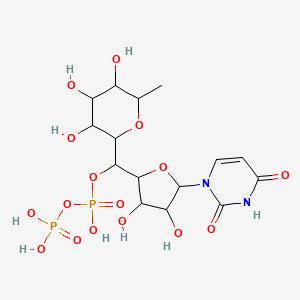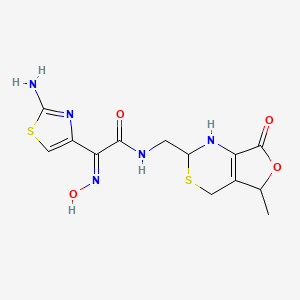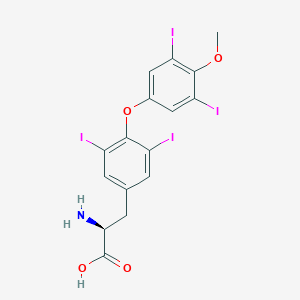
2,5-Dichlorobiphenyl-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichlorobiphenyl-d5 is a deuterated form of 2,5-dichlorobiphenyl, a polychlorinated biphenyl (PCB) compound. Polychlorinated biphenyls are a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (known as congeners). These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they are now recognized as environmental pollutants due to their persistence and toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorobiphenyl-d5 involves the introduction of deuterium atoms into the biphenyl structure. One common method is the deuteration of 2,5-dichlorobiphenyl using deuterated reagents. This can be achieved through a catalytic exchange reaction where hydrogen atoms are replaced by deuterium atoms in the presence of a deuterium source and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and ensure efficient exchange of hydrogen atoms with deuterium. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize the yield and purity of the deuterated product .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichlorobiphenyl-d5 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, resulting in the formation of less chlorinated biphenyls.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) and amines (NH2-).
Major Products Formed
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Less chlorinated biphenyls.
Substitution: Functionalized biphenyl derivatives with hydroxyl or amino groups.
Applications De Recherche Scientifique
2,5-Dichlorobiphenyl-d5 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of PCBs in environmental samples.
Biology: It is used in studies investigating the biodegradation of PCBs by microorganisms.
Medicine: It is used in toxicological studies to understand the effects of PCBs on human health.
Industry: It is used in the development of materials with specific electrical and thermal properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichlorobiphenyl: Another PCB congener with three chlorine atoms.
2,5-Dichlorobiphenyl: The non-deuterated form of 2,5-Dichlorobiphenyl-d5.
2,3,4,5-Tetrachlorobiphenyl: A PCB congener with four chlorine atoms.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it useful as an internal standard in mass spectrometry and other analytical techniques. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification and identification of the compound in complex mixtures .
Propriétés
Formule moléculaire |
C12H10Cl2 |
|---|---|
Poids moléculaire |
225.11 g/mol |
Nom IUPAC |
3,6-dichloro-1-phenylcyclohexa-1,4-diene |
InChI |
InChI=1S/C12H10Cl2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,10,12H |
Clé InChI |
KQVWSTQXDLZRRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(C=CC2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




